molecular formula C22H21NO2S B14943213 3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide

Cat. No.: B14943213
M. Wt: 363.5 g/mol
InChI Key: RTQDJRJLNAHELN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylsulfanyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is then reacted with 2-(phenylsulfanyl)benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the amide group would produce an amine.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfanyl and methoxy groups.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The methoxy and phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The exact mechanism would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 3,5-Dihydroxy-2-[3-(4-methoxyphenyl)propanoyl]phenyl β-D-glucopyranoside

Uniqueness

3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide is unique due to the presence of both methoxy and phenylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups can participate in various interactions, making the compound versatile for different applications.

Properties

Molecular Formula

C22H21NO2S

Molecular Weight

363.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-phenylsulfanylphenyl)propanamide

InChI

InChI=1S/C22H21NO2S/c1-25-18-14-11-17(12-15-18)13-16-22(24)23-20-9-5-6-10-21(20)26-19-7-3-2-4-8-19/h2-12,14-15H,13,16H2,1H3,(H,23,24)

InChI Key

RTQDJRJLNAHELN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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